

# An In-depth Technical Guide to Boc-D-selenocysteine(Mob)-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-D-Sec(Mob)-OH*

Cat. No.: *B15250566*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N- $\alpha$ -(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-D-selenocysteine, commonly referred to as Boc-D-selenocysteine(Mob)-OH. This specialized amino acid derivative is a critical building block for the incorporation of D-selenocysteine into peptides through solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.

## Core Structure and Properties

Boc-D-selenocysteine(Mob)-OH is a derivative of the naturally occurring amino acid selenocysteine, often termed the 21st amino acid. The structure features three key protective groups:

- Boc (tert-Butoxycarbonyl) group: Protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. It is readily removed under moderately acidic conditions.
- Mob (p-Methoxybenzyl) group: A benzyl-type protecting group for the reactive selenol side chain, offering stability during synthesis.
- D-configuration: This guide focuses on the D-enantiomer, which is of significant interest in designing peptides with enhanced stability against enzymatic degradation.

The presence of selenium imparts unique chemical properties, including a lower pKa of the selenol group (~5.4) compared to the thiol group in cysteine (~8.3), making it a potent nucleophile at physiological pH.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical Data

A summary of the key physicochemical properties for Boc-D-selenocysteine(Mob)-OH and its L-isomer is presented below.

Property	Value	Reference
Chemical Formula	C16H23NO5Se	<a href="#">[4]</a>
Molecular Weight	388.3 g/mol	<a href="#">[4]</a>
CAS Number	959415-39-5	<a href="#">[4]</a>
Synonyms	Boc-Sec(Mob)-OH, Boc-(R)-4-methoxybenzyl selenocysteine	<a href="#">[4]</a>
Storage Temperature	2-8°C	<a href="#">[5]</a>

Note: Data for the corresponding L-isomer (CAS: 959415-39-5) is often cited and shares the same formula and molecular weight.[\[5\]](#)

L-Isomer Purity Data	Value	Reference
Purity	≥ 98%	<a href="#">[5]</a>
Enantiomeric Purity	≥ 99.9%	<a href="#">[5]</a>

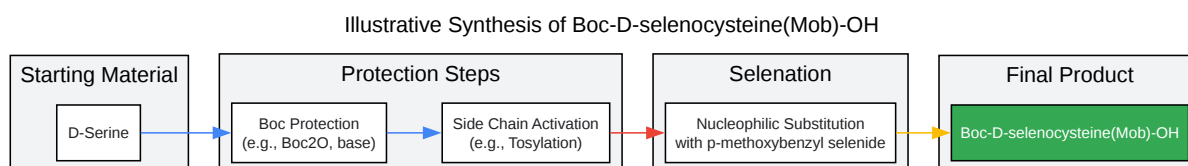
It is anticipated that the D-isomer would be available with similar purity specifications.

## Synthesis and Handling

While a specific, detailed synthesis protocol for Boc-D-selenocysteine(Mob)-OH is not readily available in the public domain, a general and illustrative synthetic workflow can be inferred from established methods for preparing similar protected selenocysteine derivatives.

## Illustrative Synthesis Workflow

The following diagram outlines a potential synthetic pathway, which would need to be optimized for the specific D-isomer.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of Boc-D-selenocysteine(Mob)-OH.

## Experimental Protocols

Detailed experimental protocols for the use of Boc-D-selenocysteine(Mob)-OH in SPPS are not explicitly published. However, standard protocols for Boc-SPPS can be adapted.

### General Protocol for Boc-SPPS Incorporation

- **Resin Preparation:** Start with a suitable resin (e.g., Merrifield resin) and deprotect the terminal amino group.
- **Amino Acid Activation:** Dissolve Boc-D-selenocysteine(Mob)-OH in a suitable solvent (e.g., DMF/DCM mixture). Activate the carboxylic acid using a coupling reagent such as DCC/HOBt or HBTU/DIEA.
- **Coupling:** Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed to completion. Monitor the coupling efficiency using a qualitative test (e.g., ninhydrin test).
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

- **Boc Deprotection:** Remove the Boc protecting group from the newly added amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
- **Chain Elongation:** Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- **Cleavage and Side-Chain Deprotection:** After the final amino acid is coupled, cleave the peptide from the resin and remove the Mob and other side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as HF or a mixture containing TFA and scavengers (e.g., anisole, thioanisole) to prevent side reactions with the selenium moiety.

## Analytical Characterization

The purity and identity of synthesized peptides containing D-selenocysteine should be confirmed using standard analytical techniques.

Technique	Purpose	Typical Parameters
HPLC	Purity assessment and purification.	Reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. Detection at 214/280 nm. <a href="#">[6]</a>
Mass Spectrometry	Molecular weight confirmation.	Electrospray ionization (ESI) is commonly used. <a href="#">[6]</a> Selenocysteine-specific mass spectrometry techniques can also be employed for complex samples. <a href="#">[7]</a>
NMR Spectroscopy	Structural elucidation.	<sup>1</sup> H and <sup>13</sup> C NMR spectra are typically recorded in solvents like DMSO-d <sub>6</sub> . <a href="#">[6]</a>

## Applications in Drug Development

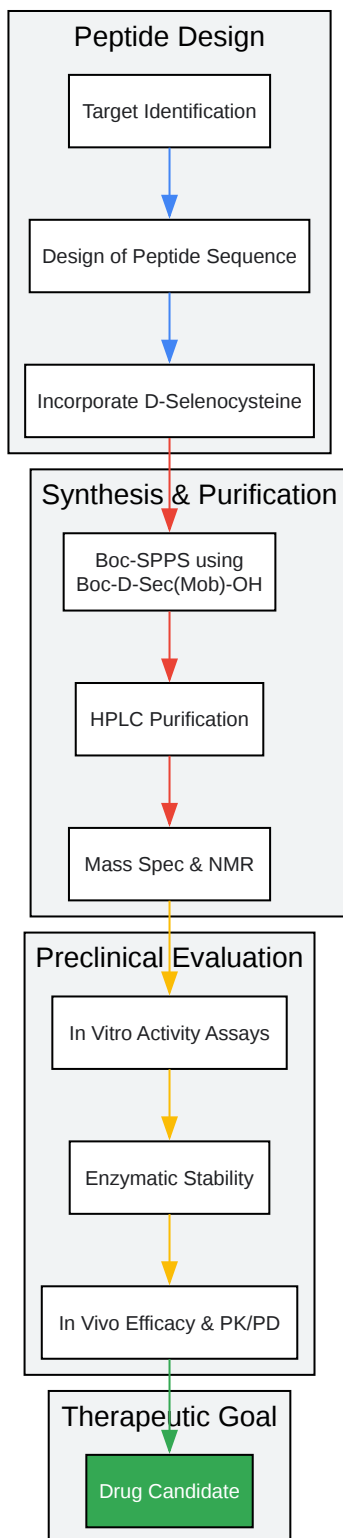
The incorporation of D-selenocysteine into peptides offers several advantages for drug development:

- **Enhanced Enzymatic Stability:** D-amino acids are not recognized by proteases, leading to a longer in vivo half-life of the peptide therapeutic.
- **Unique Folding and Binding Properties:** The distinct stereochemistry can lead to novel peptide conformations with improved binding affinity and selectivity for their targets.
- **Redox Activity:** The selenocysteine residue can be a key component of the peptide's mechanism of action, particularly in the design of antioxidants or enzyme inhibitors.

## Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by peptides containing Boc-D-selenocysteine(Mob)-OH are context-dependent on the full peptide sequence, the rationale for its use can be depicted as a logical workflow.

## Drug Development Logic for D-Selenocysteine Peptides

[Click to download full resolution via product page](#)

Caption: Logical workflow for the development of therapeutic peptides incorporating D-selenocysteine.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Selenocysteine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-D-selenocysteine(Mob)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15250566#boc-d-selenocysteine-mob-oh-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)